Product packaging for Dodecaaluminium calcium nonadecaoxide(Cat. No.:CAS No. 11104-48-6)

Dodecaaluminium calcium nonadecaoxide

Cat. No.: B081781
CAS No.: 11104-48-6
M. Wt: 214.12 g/mol
InChI Key: HGCYUAJUOYGULZ-UHFFFAOYSA-N
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Description

Contextualization within the Broader Calcium Aluminate Family

Dodecaaluminium calcium nonadecaoxide is the most alumina-rich compound within the CaO-Al₂O₃ binary system. scielo.br This family of compounds, collectively known as calcium aluminates, is formed by the high-temperature reaction of calcium oxide (CaO) and aluminum oxide (Al₂O₃). The properties of each member of this family are dictated by the molar ratio of these two constituent oxides.

The table below illustrates the position of this compound in relation to other key phases in the calcium aluminate system.

Compound NameChemical FormulaMolar Ratio (CaO:Al₂O₃)Common Abbreviation
Tricalcium aluminate3CaO·Al₂O₃3:1C₃A
Dodecacalcium hepta-aluminate12CaO·7Al₂O₃12:7C₁₂A₇
Monocalcium aluminateCaO·Al₂O₃1:1CA
Monocalcium dialuminateCaO·2Al₂O₃1:2CA₂
This compound CaO·6Al₂O₃ 1:6 CA₆

This table provides a simplified representation of the main calcium aluminate phases.

The unique 1:6 molar ratio in CaAl₁₂O₁₉ results in a distinct magnetoplumbite crystal structure, setting it apart from the other calcium aluminates. daneshyari.com This structure is responsible for many of its desirable properties, including its high refractoriness and chemical inertness.

Significance and Research Trajectory of this compound

The significance of this compound stems from its impressive array of properties that make it suitable for a variety of demanding applications. Its research trajectory has evolved from its initial identification as a mineral to a focal point in materials science for high-temperature structural components, thermal barrier coatings, and advanced optical materials.

Key Research Areas and Findings:

Refractory and Structural Ceramics: Due to its high melting point (above 1800°C) and excellent thermal stability, CaAl₁₂O₁₉ is a candidate for use in refractory materials. scielo.br Research has focused on its incorporation into alumina-based ceramics to improve fracture toughness through mechanisms like crack deflection and bridging by its platelet-shaped grains. lettersonmaterials.com

Thermal Barrier Coatings (TBCs): The low thermal conductivity and stability at high temperatures make CaAl₁₂O₁₉ a promising material for TBCs in gas turbines and aerospace applications. mdpi.comresearchgate.netredalyc.org These coatings protect underlying metal components from extreme temperatures, thereby enhancing engine efficiency and lifespan.

Phosphor Host Material: The crystal structure of CaAl₁₂O₁₉ can accommodate a variety of dopant ions, making it an excellent host for phosphors. researchgate.netresearchgate.net Research has demonstrated its potential in creating phosphors that emit light in various parts of the spectrum, with applications in solid-state lighting and displays. For instance, Mn⁴⁺-doped CaAl₁₂O₁₉ shows enhanced red luminescence, making it a candidate for plant growth lighting. rsc.orgacs.org

Catalysis: The unique surface properties and thermal stability of calcium hexaaluminate have led to investigations into its use as a catalyst or catalyst support in high-temperature chemical reactions.

The synthesis of CaAl₁₂O₁₉ has also been a significant area of research, with various methods being explored to produce powders with controlled morphology and purity. These methods include solid-state reaction, sol-gel processes, and reverse micelle synthesis. daneshyari.comtandfonline.comresearchgate.netakjournals.com The sol-gel auto combustion method, for example, has been shown to enable the formation of the CA₆ phase at temperatures as low as 1200°C, a significant reduction from conventional methods. tandfonline.com

Current State of Research and Identified Knowledge Gaps

Current research on this compound continues to build upon its established applications while exploring new frontiers. The focus remains on optimizing its properties for specific applications through controlled synthesis, doping, and composite fabrication.

Recent Research Trends:

Composite Materials: There is a strong interest in developing CaAl₁₂O₁₉-based composites to enhance mechanical properties. For example, the fabrication of CaAl₁₂O₁₉–CaTiO₃ composites is being explored for potential use in the smelting of TiAl alloys. polyu.edu.hkpolyu.edu.hk

Advanced Phosphors: The development of novel phosphors with high quantum efficiency and superior color purity remains an active area of research. researchgate.netacs.org Studies are investigating the effects of co-doping and charge compensation mechanisms to fine-tune the luminescent properties.

Defect Engineering: Understanding and controlling the crystal defects in hibonite is crucial, particularly for its applications in meteoritics and as a host for exotic cations. nasa.govnasa.gov The study of stacking defects in both synthetic and meteoritic hibonites provides insights into high-temperature processes in the early solar nebula. nasa.gov

Identified Knowledge Gaps:

Despite the extensive research, several knowledge gaps remain:

Mechanism of High-Temperature Deformation: While its refractory nature is well-established, the precise mechanisms of creep and deformation at very high temperatures are not fully understood. This knowledge is critical for designing reliable structural components for extreme environments.

Interface Stability in Composites: The long-term stability and interaction at the interface between CaAl₁₂O₁₉ and matrix materials in composites, especially under thermal cycling, require further investigation.

Optimization of Catalytic Activity: While showing promise, the full potential of CaAl₁₂O₁₉ in catalysis is yet to be realized. More research is needed to understand the nature of its active sites and to enhance its catalytic performance for specific reactions.

Scalable and Cost-Effective Synthesis: While various synthesis methods exist, developing scalable and cost-effective routes for producing high-purity, phase-pure CaAl₁₂O₁₉ powders with controlled morphology remains a challenge for industrial applications.

Full Potential in Optical Applications: The exploration of CaAl₁₂O₁₉ as a host for a wider range of luminescent ions and for other optical applications, such as transparent ceramics, is still in its early stages.

Addressing these knowledge gaps will be crucial for the continued development and application of this compound in advanced inorganic materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Al2Ca2O5 B081781 Dodecaaluminium calcium nonadecaoxide CAS No. 11104-48-6

Properties

CAS No.

11104-48-6

Molecular Formula

Al2Ca2O5

Molecular Weight

214.12 g/mol

IUPAC Name

dialuminum;dicalcium;oxygen(2-)

InChI

InChI=1S/2Al.2Ca.5O/q2*+3;2*+2;5*-2

InChI Key

HGCYUAJUOYGULZ-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ca+2]

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ca+2]

Other CAS No.

12004-88-5
12005-50-4

Origin of Product

United States

Advanced Synthesis and Fabrication Methodologies for Dodecaaluminium Calcium Nonadecaoxide

Solid-State Reaction Engineering for Phase Purity

Conventional solid-state reaction is the traditional route for synthesizing CaAl₁₂O₁₉. This method involves the high-temperature reaction of precursor powders, typically calcium carbonate (CaCO₃) or calcium oxide (CaO) and aluminium oxide (α-Al₂O₃). The process is governed by the diffusion of ions through the solid phases, which generally necessitates high calcination temperatures, often exceeding 1600°C, and prolonged reaction times to achieve a high degree of phase purity. researchgate.netresearchgate.net

The primary challenge in solid-state synthesis is overcoming the slow diffusion rates of the reacting species. This can lead to the formation of intermediate calcium aluminate phases, such as CaAl₂O₄ (krotite), CaAl₄O₇ (grossite), and Ca₃Al₂O₆, which can be difficult to eliminate from the final product. dergipark.org.tr To address this, reaction engineering strategies are employed to enhance the reactivity of the precursors and promote the formation of the desired CaAl₁₂O₁₉ phase.

One key strategy is the mechanical activation of the precursor powders through high-energy milling. This process reduces particle size, increases the surface area, and introduces lattice defects, all of which enhance the kinetics of the solid-state reaction. academie-sciences.fr Mechanochemical synthesis, an extension of this principle, utilizes the mechanical energy from milling to induce chemical reactions at or near room temperature, potentially lowering the required calcination temperatures for phase formation. academie-sciences.frmdpi.com

The choice of precursors and their stoichiometry is also critical. Using highly reactive, nano-sized precursor powders can significantly lower the synthesis temperature and time. For instance, nano-CaCO₃ has been shown to be more reactive than its microcrystalline counterpart in the synthesis of CaAl₁₂O₁₉-based composites, facilitating a greater degree of reaction at 1650°C. polyu.edu.hk Careful control over the heating and cooling rates during calcination is also essential to manage the phase evolution and prevent the formation of undesired intermediate compounds.

Table 1: Parameters in Solid-State Synthesis of CaAl₁₂O₁₉


PrecursorsProcessing TechniqueCalcination Temperature (°C)Dwell Time (hours)Key FindingsReference
CaCO₃, Al₂O₃Conventional Milling & Sintering>1600VariableConventional method, high temperature required for phase formation. dergipark.org.tr
Nano CaCO₃, Al₂O₃, TiO₂Solid-State Reaction16503Nano CaCO₃ showed higher reactivity and better sintering than micro-powder CaCO₃ or Ca(OH)₂. ijcce.ac.ir
Ca(OH)₂, Al₂O₃Axial Pressing & SinteringNot specifiedNot specifiedLeads to the formation of CaAl₁₂O₁₉ platelets in an alumina (B75360) matrix. jprs.gov.iq
General PowdersMechanochemical MillingRoom Temp (milling) + CalcinationVariableIncreases reactivity and can lower synthesis temperatures by creating defects.[13, 28]

Solution-Based Precursor Routes

Solution-based methods offer significant advantages over solid-state reactions, primarily through achieving atomic-level mixing of the precursor cations. This intimate mixing drastically reduces the diffusion distances required for reaction, leading to lower synthesis temperatures, shorter reaction times, and the formation of highly pure, homogeneous, and often nanocrystalline powders.

Sol-Gel Processing and Controlled Hydrolysis-Condensation

The sol-gel method is a versatile wet-chemical technique used to produce ceramic materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. nih.gov For CaAl₁₂O₁₉ synthesis, typical precursors include metal alkoxides (e.g., aluminum isopropoxide) and soluble metal salts (e.g., calcium nitrate). researchgate.netwikipedia.org

The process begins with the hydrolysis of the precursors in a solvent (usually water or an alcohol), followed by a polycondensation reaction to form a three-dimensional oxide network, resulting in a "sol." Further processing leads to the formation of a viscous "gel." This gel, which contains the calcium and aluminum species mixed at a molecular level, is then dried and calcined. During calcination, the organic components are removed, and the amorphous precursor crystallizes into the desired CaAl₁₂O₁₉ phase. Studies have shown that phase-pure CaAl₁₂O₁₉ can be achieved at temperatures as low as 1200°C using this method, a significant reduction compared to the >1600°C required for conventional solid-state routes. researchgate.netresearchgate.net The calcination temperature directly influences the final particle size and surface area of the resulting powder. researchgate.netjprs.gov.iq

Polymeric Precursor and Pechini-Type Synthesis

The Pechini method is a widely used polymeric precursor technique that is an extension of the sol-gel process. dergipark.org.trwikipedia.org It involves the chelation of metal cations in an aqueous solution using a hydroxycarboxylic acid, most commonly citric acid. wikipedia.orgunit.no The citrate-metal complexes are then esterified with a polyhydroxyl alcohol, such as ethylene (B1197577) glycol, upon heating. This process forms a cross-linked polymeric resin in which the metal ions are uniformly distributed throughout the organic matrix. dergipark.org.trunit.no

This polymeric resin is subsequently decomposed by heat treatment (pyrolysis) to remove the organic components, leaving behind an amorphous oxide precursor. Finally, this precursor is calcined at a higher temperature to crystallize the target CaAl₁₂O₁₉ phase. Research has demonstrated that by using precursors like calcium and aluminum nitrates with citric acid and ethylene glycol, an intermediate phase of α-Al₂O₃ may form alongside CaAl₄O₇ before the final CaAl₁₂O₁₉ phase is achieved upon calcination at 1200°C. researchgate.net However, modifying the process by excluding ethylene glycol and using only citric acid or by replacing it with acrylic acid can lead to the formation of a single CaAl₁₂O₁₉ phase at the same temperature. researchgate.net This highlights the critical role of the polymer network in controlling phase evolution.

Hydrothermal and Solvothermal Techniques

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, known as an autoclave. sigmaaldrich.comresearchgate.net These techniques are particularly effective for synthesizing well-crystallized, phase-pure nanoparticles with controlled morphology and size distribution. sigmaaldrich.comstmjournals.in

The process typically involves dissolving precursor salts in the chosen solvent. The autoclave is then heated, causing the pressure inside to increase. These conditions facilitate the dissolution and recrystallization of materials, allowing for the formation of thermodynamically stable or metastable phases that may not be accessible under ambient pressure. sigmaaldrich.com While widely used for various oxides, specific detailed reports on the direct synthesis of phase-pure CaAl₁₂O₁₉ are less common than for other methods. However, the synthesis of other complex oxides via this route suggests its high potential. For instance, the synthesis of CaO nanoparticles has been achieved via a microwave-assisted solvothermal method using calcium acetate (B1210297) and urea (B33335) in ethylene glycol. stmjournals.in The key parameters that control the product characteristics are temperature, pressure, reaction time, solvent type, and precursor concentration. researchgate.netulster.ac.uk

Controlled Precipitation and Co-precipitation Methods

Co-precipitation is a simple, scalable, and cost-effective method for synthesizing multicomponent oxide powders. The technique involves dissolving salts of the desired cations (e.g., calcium nitrate (B79036) and aluminum nitrate) in a solvent and then inducing their simultaneous precipitation as hydroxides, carbonates, or oxalates by adding a precipitating agent (e.g., ammonium (B1175870) hydroxide (B78521) or ammonium carbonate). ijcce.ac.ir

The key to successful co-precipitation is to maintain conditions (e.g., pH, temperature, and addition rate of the precipitant) that ensure a homogeneous precipitation of all cation species, preventing compositional segregation. nih.govmdpi.com The resulting amorphous or poorly crystalline precipitate is then filtered, washed, dried, and calcined at an appropriate temperature to form the final CaAl₁₂O₁₉ crystalline phase. This method is particularly advantageous for producing fine, reactive powders that can be sintered at lower temperatures. While it is a common method for producing various mixed oxides, precise control over the process parameters is crucial to avoid the formation of secondary phases and to achieve the desired stoichiometry in the final CaAl₁₂O₁₉ product. ijcce.ac.irnih.gov

Table 2: Overview of Solution-Based Synthesis Methods for CaAl₁₂O₁₉


MethodTypical PrecursorsKey Process StepsCalcination Temp. (°C)AdvantagesReference
Sol-GelCa(NO₃)₂, Al-isopropoxide, Nitric AcidHydrolysis, polycondensation, gelation, drying, calcination~1200-1600High purity, homogeneity, lower synthesis temperature.[3, 6]
Pechini (Polymeric Precursor)Ca(NO₃)₂, Al(NO₃)₃, Citric Acid, Ethylene GlycolChelation, polyesterification, resin formation, pyrolysis, calcination~1200Excellent compositional control, uniform particle size. researchgate.net
Hydrothermal/SolvothermalMetal salts (e.g., nitrates, acetates)Reaction in a sealed vessel under high temperature and pressureVariable (synthesis temp.)High crystallinity, control over morphology and particle size.[7, 9]
Co-precipitationSoluble metal salts (e.g., nitrates, chlorides)Simultaneous precipitation, filtering, washing, calcinationVariableSimple, scalable, cost-effective, produces reactive powders.[18, 33]

Combustion Synthesis and Self-Propagating High-Temperature Synthesis (SHS)

Combustion synthesis encompasses a family of techniques that utilize a highly exothermic, self-sustaining reaction to produce materials. These methods are characterized by their rapidity, energy efficiency, and ability to yield fine, high-purity crystalline powders.

Solution combustion synthesis (SCS) is a common variant where an aqueous solution containing metal nitrates (oxidizers) and an organic fuel (reducer), such as urea, glycine, or citric acid, is rapidly heated. iust.ac.irresearchgate.net Upon reaching the ignition temperature, the mixture undergoes a self-sustaining combustion reaction. The reaction generates a large volume of gases, which helps in dissipating heat and limits particle agglomeration, resulting in a fine, porous, and often foamy product. iust.ac.ir For example, CaAl₁₂O₁₉ doped with manganese has been synthesized via a combustion method using urea as the fuel, with subsequent calcination at 1200°C. researchgate.net The choice of fuel and the fuel-to-oxidizer ratio are critical parameters that influence the flame temperature, reaction duration, and the characteristics of the final product, such as crystallinity and particle size. iust.ac.irresearchgate.net

Self-Propagating High-Temperature Synthesis (SHS) is typically a solid-state combustion method. It involves igniting a compacted pellet of reactant powders (e.g., a thermite mixture of a metal oxide and a reducing metal) at one point. nih.gov Once initiated, a self-sustaining reaction front propagates through the compact, converting the reactants into products in a matter of seconds. The process is driven by the large amount of heat liberated by the exothermic reaction. nih.gov This technique is capable of producing a wide range of advanced ceramics, including borides, carbides, and oxides. The high temperatures and rapid cooling rates involved in SHS can lead to the formation of materials with unique microstructures and metastable phases. While a powerful tool for refractory materials, specific and detailed applications for the synthesis of phase-pure CaAl₁₂O₁₉ via SHS require careful control of reaction stoichiometry and thermal management to control the final phase composition.

Table 3: Parameters for Combustion Synthesis of CaAl₁₂O₁₉


MethodPrecursors (Oxidizers)Fuel (Reducer)Ignition/Calcination Temp. (°C)Key FeaturesReference
Solution CombustionMetal NitratesUreaFurnace at 600 (ignition), Calcination at 1200Rapid, energy-efficient, produces fine, foamy powders.[3, 21]
Solution CombustionMetal NitratesGlycineFurnace at 600 (ignition)Glycine acts as both a complexant and fuel. researchgate.net
SHSElemental powders or thermite mixturesTypically a reducing metal (e.g., Al)High ignition temperatureExtremely rapid, self-sustaining solid-state combustion. nih.gov

Mechanochemical Activation and High-Energy Ball Milling Approaches

Mechanochemical activation and high-energy ball milling represent a suite of solid-state synthesis techniques that utilize mechanical energy to induce chemical reactions and structural changes in powdered reactants. These methods offer advantages such as low synthesis temperatures, the formation of nanocrystalline materials, and the potential for synthesizing complex oxides from simple precursors.

In the context of dodecaaluminium calcium nonadecaoxide, mechanochemical approaches typically involve the high-energy milling of a stoichiometric mixture of calcium and aluminum precursors, such as calcium carbonate (CaCO₃) or calcium oxide (CaO) and alumina (Al₂O₃). The intense mechanical forces generated during milling lead to particle size reduction, increased surface area, and the formation of defects, all of which enhance the reactivity of the precursors.

Detailed Research Findings:

Research into the mechanochemical synthesis of calcium aluminates has demonstrated that the milling parameters play a crucial role in the formation of the desired phases. While specific data for the direct synthesis of CaAl₁₂O₁₉ via this method is not extensively detailed in publicly available literature, studies on related calcium aluminate systems provide valuable insights. For instance, the milling time, ball-to-powder ratio, and milling speed are critical variables that influence the degree of amorphization and the subsequent crystallization of the target compound upon annealing.

High-energy ball milling can lead to the formation of an amorphous or partially crystalline precursor powder. Subsequent thermal treatment at temperatures significantly lower than those required for conventional solid-state reactions can then crystallize the this compound phase. This two-step process, combining mechanical activation with controlled annealing, allows for finer control over the final grain size and microstructure of the ceramic.

Table 1: Influence of Milling Parameters on Calcium Aluminate Synthesis

ParameterEffect on Precursor PowderConsequence for Final Product
Milling Time Increased amorphization, particle size reduction, and homogenization.Lower crystallization temperature, finer grain size.
Ball-to-Powder Ratio Higher ratios lead to greater energy input and faster activation.Can influence phase purity and reaction kinetics.
Milling Speed (RPM) Affects the impact energy and frequency of collisions.Critical for achieving the necessary activation energy for reaction.
Milling Atmosphere Can influence the reaction chemistry, especially with reactive precursors.May affect the purity and stoichiometry of the final product.

Aerosol-Assisted Synthesis Methods (e.g., Spray Pyrolysis, Spray-Drying)

Aerosol-assisted synthesis methods, such as spray pyrolysis and spray-drying, are versatile techniques for producing fine, spherical, and compositionally homogeneous ceramic powders. These methods involve the atomization of a precursor solution into fine droplets, which are then subjected to a high-temperature environment to induce solvent evaporation and precursor decomposition, ultimately forming the desired oxide particles.

For the synthesis of this compound, a precursor solution containing soluble salts of calcium and aluminum (e.g., nitrates or chlorides) in the correct stoichiometric ratio would be prepared. This solution is then nebulized into a hot reactor.

Spray Pyrolysis: In spray pyrolysis, the atomized droplets are passed through a furnace, where they undergo evaporation, precipitation of the precursor salts, and thermal decomposition in a single step to form solid particles of CaAl₁₂O₁₉. The particle size and morphology can be controlled by adjusting the precursor concentration, solution feed rate, and reactor temperature.

Spray-Drying: Spray-drying is primarily used to produce precursor powders. The atomized droplets are dried in a stream of hot gas, resulting in the formation of spherical agglomerates of the precursor salts. These precursor powders are then calcined in a separate step to form the final this compound product. This two-step process allows for greater control over the powder's characteristics.

While specific research detailing the synthesis of pure this compound via aerosol-assisted methods is not widely documented, these techniques are well-established for the production of other complex oxide ceramics and offer significant potential for the fabrication of high-quality CaAl₁₂O₁₉ powders with controlled morphology.

Table 2: Comparison of Aerosol-Assisted Synthesis Methods for Ceramic Powders

FeatureSpray PyrolysisSpray-Drying
Process Single-step synthesis and powder formation.Two-step process: powder drying followed by calcination.
Typical Particle Morphology Dense or hollow spheres.Spherical agglomerates of precursor salts.
Control Parameters Precursor concentration, feed rate, temperature profile.Slurry properties, inlet/outlet temperatures, atomization pressure.
Advantages Continuous process, good compositional homogeneity.Well-established for large-scale production, good flowability of powders.
Potential for CaAl₁₂O₁₉ Direct formation of crystalline or amorphous particles.Production of a homogeneous precursor powder for subsequent calcination.

Optimization of Reaction Parameters for Tailored Microstructure and Morphology

The microstructure and morphology of this compound are critical to its performance and are heavily influenced by the synthesis and processing parameters. Optimization of these parameters is key to tailoring the material for specific applications.

Precursor Engineering:

The choice of precursors can significantly impact the reaction pathway and the final product. For instance, in polymeric precursor methods, the type of chelating agent (e.g., citric acid, acrylic acid) and the molar ratio of the chelating agent to metal cations can influence the homogeneity of the precursor gel and, consequently, the phase purity of the final calcined powder. Research has shown that in the synthesis of CaAl₁₂O₁₉, different polymeric precursors can lead to variations in the presence of secondary phases after calcination at the same temperature. researchgate.net For example, a precursor synthesized with acrylic acid and nitrates can yield a single phase of CaAl₁₂O₁₉ at 1200 °C, whereas a precursor made using the traditional Pechini method (with citric acid and ethylene glycol) may result in the presence of CaAl₄O₇ and α-Al₂O₃ alongside the desired CaAl₁₂O₁₉ phase at the same temperature. researchgate.net

Sintering Temperature and Time:

The sintering temperature and holding time are paramount in controlling the densification, grain growth, and mechanical properties of the final ceramic body. Higher sintering temperatures generally lead to increased density and larger grain sizes. However, excessively high temperatures can lead to abnormal grain growth, which can be detrimental to the mechanical properties. The optimization of the sintering profile is a balance between achieving high density and maintaining a fine-grained microstructure. The influence of sintering temperature on the properties of alumina ceramics provides a relevant analogy. As the sintering temperature increases, properties such as bulk density and flexural strength tend to increase up to an optimal point, beyond which they may plateau or decrease. amse.org.cn

Table 3: Effect of Sintering Temperature on Alumina Ceramic Properties (Illustrative)

Sintering Temperature (°C)Bulk Density (g/cm³)Open Porosity (%)Flexural Strength (MPa)
12002.4437.624.0
13003.2115.865.2
14003.654.2110.8
15003.821.1138.5

This data is illustrative for alumina ceramics and demonstrates the general trend expected for this compound. amse.org.cn

Influence of Precursor Ratio:

In solid-state reactions, the molar ratio of the initial calcium and aluminum precursors is critical for achieving the correct stoichiometry of CaAl₁₂O₁₉. Deviations from the ideal 1:6 CaO to Al₂O₃ molar ratio can lead to the formation of other calcium aluminate phases, such as monocalcium aluminate (CaAl₂O₄) or calcium dialuminate (CaAl₄O₇). Careful control of the initial precursor weights and ensuring homogeneous mixing are therefore essential for obtaining a phase-pure product.

By carefully controlling these and other reaction parameters, the microstructure of this compound can be tailored to exhibit specific characteristics, such as a dense, fine-grained structure for high-strength applications or a porous structure for catalytic supports.

Crystallography and Detailed Structural Elucidation of Dodecaaluminium Calcium Nonadecaoxide

Polymorphism and Structural Variations in Dodecaaluminium Calcium Nonadecaoxide Systems

True polymorphism in pure this compound is not widely reported. However, the compound exhibits significant structural variations, primarily through cationic substitutions and the formation of defect structures. These variations can influence the material's properties.

Substitutions at both the calcium and aluminum sites are common. For instance, strontium (Sr²⁺) can substitute for calcium (Ca²⁺). Due to the larger ionic radius of Sr²⁺ (1.13 Å) compared to Ca²⁺ (0.99 Å), this substitution leads to a gradual increase in the lattice parameters and unit cell volume. tandfonline.com This is particularly evident in the elongation of the 'c' lattice parameter. tandfonline.com Similarly, various transition metals like titanium (Ti) and magnesium (Mg) can substitute for aluminum (Al³⁺), leading to changes in the unit cell dimensions. digitellinc.com

In some cases, these substitutions can lead to the formation of multiple phases. For example, a study on SrAl₁₂O₁₉, which is isostructural with CaAl₁₂O₁₉, revealed the presence of two distinct hexagonal phases: a major phase with the normal hibonite structure and a minor phase with a closely related structure. nist.govscispace.com

Refined Unit Cell Parameters and Space Group Determination

This compound crystallizes in the hexagonal system. The determined space group is P6₃/mmc, which corresponds to space group number 194. tandfonline.com The unit cell is defined by the lattice parameters 'a' and 'c' and the angle γ = 120°.

Numerous studies have refined the unit cell parameters of CaAl₁₂O₁₉ and its substituted variants using XRD and Rietveld analysis. For pure CaAl₁₂O₁₉, typical lattice parameters are in the range of a ≈ 5.56 Å and c ≈ 22.00 Å. However, these values can vary depending on the synthesis method and the presence of impurities or intentional dopants.

The substitution of other cations significantly impacts the unit cell parameters. As mentioned, replacing Ca²⁺ with the larger Sr²⁺ ion increases the lattice parameters. The tables below summarize the refined unit cell parameters for pure and substituted this compound from various studies.

Table 2: Refined Unit Cell Parameters of Pure this compound

a (Å) c (Å) Unit Cell Volume (ų) Reference
5.5589 21.992 589.6 tandfonline.com

This interactive table provides a summary of reported unit cell parameters for pure CaAl₁₂O₁₉.

Table 3: Refined Unit Cell Parameters of Strontium-Substituted this compound (Ca₁₋ₓSrₓAl₁₂O₁₉)

x a (Å) c (Å) Unit Cell Volume (ų) Reference
0.0 5.5589 21.992 589.6 tandfonline.com
0.1 5.5612 22.011 590.7 tandfonline.com
0.2 5.5645 22.045 592.1 tandfonline.com

This interactive table illustrates the effect of strontium substitution on the unit cell parameters of CaAl₁₂O₁₉.

Investigation of Crystalline Defects and Local Structural Distortions

The ideal crystal structure of this compound is often perturbed by the presence of crystalline defects and local structural distortions. These imperfections can have a significant influence on the material's properties.

A prominent type of defect observed in hibonite, particularly in meteoritic samples, is the presence of planar stacking faults along the (001) plane. oup.comresearchgate.net These are errors in the stacking sequence of the atomic layers. The hibonite structure can be described as an alternating sequence of spinel-like 'S' blocks and 'R' blocks containing calcium. geoscienceworld.org Stacking faults arise from variations in this stacking sequence, such as an RSS sequence instead of the ideal RS sequence, leading to a doubling of the spinel block. geoscienceworld.orggeoscienceworld.org These defects are observable in TEM lattice fringe images as variations in the (001) lattice spacing. oup.com

The formation and stabilization of these stacking faults are often linked to the presence of substituting elements. For example, magnesium (Mg) has been shown to play a major role in the formation and metastability of these planar defects. geoscienceworld.orggeoscienceworld.org Mg is found to be highly concentrated in the wider 'S' blocks of the defect structures. geoscienceworld.orggeoscienceworld.org TEM studies have consistently shown that hibonite with higher Mg content contains a significantly higher density of stacking defects. oup.com

These defects and substitutions also lead to local structural distortions. The coordination environment of the cations can be altered, leading to changes in bond lengths and angles. For instance, in the ideal hibonite structure, there are five distinct sites for aluminum with different coordination numbers. The presence of substituent atoms and defects can cause distortions in the AlO₄ tetrahedra and AlO₆ octahedra that constitute the crystal structure.

Theoretical and Computational Investigations of Dodecaaluminium Calcium Nonadecaoxide

First-Principles Calculations (e.g., Density Functional Theory - DFT)

First-principles calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and energetics of materials from quantum mechanical principles. arxiv.orgresearchgate.net These methods are used to predict a material's properties without prior experimental data. academie-sciences.fr For complex oxides like CaAl₁₂O₁₉, DFT can elucidate structural stability, electronic characteristics, and the nature of chemical bonding.

DFT calculations are employed to determine the most thermodynamically stable crystal structure of a compound, known as its ground state. This is achieved by calculating the total energy for various atomic arrangements; the structure with the lowest energy is predicted to be the most stable. tku.edu.tw The stability of a structure can be further assessed by calculating its formation energy, which indicates whether a compound can exist under reaction conditions. tku.edu.tw

For Dodecaaluminium calcium nonadecaoxide, the experimentally established and stable ground state structure is the hibonite structure, which is hexagonal with the P6₃/mmc space group. researchgate.net Computational studies, such as those on Mn⁴⁺-doped CaAl₁₂O₁₉, use this known crystal structure as the basis for calculations. researchgate.net The stability of this phase is a key factor in its application in thermal barrier coatings and refractory materials.

Table 1: Crystallographic Data for this compound (Hibonite)

Property Value
Chemical Formula CaAl₁₂O₁₉
Crystal System Hexagonal
Space Group P6₃/mmc
Common Name Hibonite, CA6
Structural Type Magnetoplumbite

This table presents generally accepted crystallographic information for the compound.

The electronic band structure and Density of States (DOS) are critical for understanding a material's electrical and optical properties. The band structure describes the ranges of energy that an electron is allowed to have, while the DOS indicates the number of available electronic states at each energy level.

For a ceramic material like CaAl₁₂O₁₉, these calculations are expected to show a large energy gap (bandgap) between the valence band and the conduction band, characteristic of an electrical insulator. DFT calculations reveal that in many complex oxides, the top of the valence band is primarily composed of oxygen p-orbitals, while the bottom of the conduction band is formed from the orbitals of the metal cations. mdpi.com A high density of states near the Fermi level can be an indicator of interesting electronic phenomena, such as in the search for novel superconductors. arxiv.org While specific band structure diagrams for pure CaAl₁₂O₁₉ are not widely published in introductory literature, DFT studies on doped versions of the material analyze the local environment and electronic states of dopant ions within the host lattice. researchgate.net

Molecular Dynamics Simulations for High-Temperature Behavior

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. researchgate.netmdpi.com By solving the equations of motion for a system of particles, MD simulations provide insight into the material's behavior at various temperatures and pressures, making it an ideal tool for studying high-temperature properties. mdpi.comresearchgate.net

For this compound, MD simulations can be used to investigate:

Thermal Stability: Tracking atomic positions at elevated temperatures to observe the onset of structural degradation or phase transitions.

Thermal Expansion: Calculating the change in lattice parameters as a function of temperature.

Melting Point: Simulating the transition from a solid to a liquid state to predict the melting temperature. researchgate.net

Ion Diffusion: Observing the movement of Ca, Al, and O ions at high temperatures, which is crucial for understanding sintering processes and ionic conductivity.

MD simulations require an accurate interatomic potential to describe the forces between atoms. For oxides, these are often based on empirical models like the Born-Mayer-Huggins potential, which can be validated against DFT calculations and experimental data. researchgate.net

Table 2: Potential Applications of MD Simulations for CaAl₁₂O₁₉

Property of Interest Simulation Output
Thermal Expansion Lattice parameters vs. Temperature
Specific Heat Capacity Energy fluctuations at constant T and P
Melting Temperature Discontinuity in energy/volume vs. Temperature
Atomic Diffusion Mean Squared Displacement (MSD) of ions vs. Time

This table illustrates the types of data that can be generated from MD simulations.

Lattice Dynamics and Phonon Dispersion Relations

Lattice dynamics studies the vibrations of atoms in a crystal lattice. These vibrations, or phonons, are fundamental to a material's thermal properties, including thermal conductivity and heat capacity, and its structural stability. First-principles calculations can determine the phonon dispersion curves, which show the relationship between the frequency of a phonon and its wavevector. researchgate.netnih.gov

Computational Modeling of Defect Formation Energies and Migration Pathways

Point defects, such as vacancies (missing atoms), interstitials (extra atoms), and antisite defects (atoms on the wrong lattice site), significantly influence the properties of materials. arxiv.org DFT calculations are a powerful tool for investigating the energetics of these defects. arxiv.org

The formation energy of a defect determines its equilibrium concentration at a given temperature. arxiv.org For a complex compound like CaAl₁₂O₁₉, several types of intrinsic point defects are possible:

Vacancies: Vₒ, Vₐₗ, Vcₐ

Interstitials: Oᵢ, Alᵢ, Caᵢ

Antisite Defects: Al occupying a Ca site (Alcₐ) or Ca occupying an Al site (Caₐₗ)

Computational modeling can determine which of these defects are most likely to form. For example, studies on similar perovskite and garnet crystals suggest that antisite disorder is often preferred over the formation of vacancies or interstitials. researchgate.net In doped CaAl₁₂O₁₉, DFT has been used to determine which of the five distinct Al³⁺ sites is preferentially occupied by a dopant ion like Mn⁴⁺. researchgate.net By calculating the total energy of the system with the defect placed at different locations, the most energetically favorable site can be identified. mdpi.com

Beyond formation energies, these models can also compute the energy barriers for defect migration, providing crucial data for understanding diffusion and material transport processes. frontiersin.org

Table 3: Common Intrinsic Point Defects in CaAl₁₂O₁₉

Defect Type Description Kröger-Vink Notation (Example)
Vacancy An atom is missing from a lattice site. Vₐₗ'''
Interstitial An atom occupies a site that is normally empty. Alᵢ•••
Antisite A cation occupies a site normally occupied by another cation. Caₐₗ'

This table lists the primary types of point defects that can be computationally modeled.

Ab Initio Thermodynamics for Phase Equilibria and Transformation Paths

Ab initio thermodynamics combines first-principles energy calculations with thermodynamic models to predict phase diagrams and the stability of different phases as a function of temperature, pressure, and composition. academie-sciences.frnist.gov This approach is particularly valuable for understanding complex multi-component systems like the CaO-Al₂O₃ system.

By calculating the Gibbs free energy of CaAl₁₂O₁₉ and competing phases (e.g., Al₂O₃, CaAl₄O₇, CaAl₂O₄), computational methods can construct phase diagrams from first principles. ucl.ac.uk These calculations can supplement experimental data, especially in regions of the phase diagram that are difficult to access experimentally. jmmab.com An integrated experimental and thermodynamic modeling approach has been used to characterize the phase equilibria in the broader “CuO₀.₅”–CaO–AlO₁.₅ system, where CaAl₁₂O₁₉ is one of the stable solid phases. researchgate.net Such studies provide a self-consistent set of thermodynamic parameters that are essential for predicting material behavior during synthesis and high-temperature applications. researchgate.net

Defect Chemistry and Non Stoichiometric Characteristics of Dodecaaluminium Calcium Nonadecaoxide

Analysis of Point Defects: Vacancies, Interstitials, and Antisite Defects

Point defects, which are zero-dimensional imperfections in the crystal lattice, are the most fundamental type of defect in CaAl₁₂O₁₉. They include vacancies, interstitials, and antisite defects.

Vacancies: A vacancy is a lattice site that is unoccupied by an atom. In CaAl₁₂O₁₉, oxygen and cation vacancies are significant. First-principles calculations have shown that under both oxidizing and reducing conditions, aluminium vacancies (Vₐₗ''') and oxygen vacancies (Vₒ'') are among the dominant intrinsic defects. acs.org Studies using Electron Spin Resonance (ESR) on irradiated samples of doped CaAl₁₂O₁₉ have identified signals corresponding to F⁺-type centers, which are singly ionized oxygen vacancies. researchgate.netulm.ac.id These F⁺ centers have been implicated as recombination centers in thermoluminescence processes. ulm.ac.id

Interstitials: An interstitial defect occurs when an atom occupies a site in the crystal that is normally empty. While less commonly reported as the dominant defect type compared to vacancies and antisite defects in CaAl₁₂O₁₉, interstitial oxygen ions (Oᵢ'') can play a role in charge compensation mechanisms, particularly in doped systems. iaea.org

Antisite Defects: An antisite defect occurs when an atom of one type occupies a lattice site normally intended for an atom of another type. Due to the different ionic radii and charges of Ca²⁺ and Al³⁺, antisite defects are a significant feature of the CaAl₁₂O₁₉ lattice. Theoretical calculations have identified the calcium-on-aluminium antisite defect (Caₐₗ'), where a Ca²⁺ ion occupies a tetrahedral Al³⁺ site, as a highly stable defect. acs.org The presence of antisite defects has been correlated with properties such as persistent luminescence in similar complex oxide structures. researchgate.netdntb.gov.ua

First-principles calculations provide insight into the relative stability of these defects by determining their formation energies. The concentration of a particular defect is exponentially dependent on its formation energy.

Defect TypeKröger-Vink NotationDescriptionStability/Role
Vacancies Vₒ''Doubly ionized oxygen vacancyDominant intrinsic defect, acts as recombination center (F⁺-center) acs.orgulm.ac.id
Vₐₗ'''Triply ionized aluminium vacancyDominant intrinsic defect acs.org
Vca''Doubly ionized calcium vacancyConsidered in defect models, contributes to charge balance acs.org
Interstitials Oᵢ''Doubly ionized oxygen interstitialCan participate in charge compensation iaea.org
Antisite Defects Caₐₗ'Ca²⁺ ion on an Al³⁺ siteHighly stable, dominant defect under various conditions acs.org

Elucidation of Defect Equilibria and Charge Compensation Mechanisms

A primary example of defect equilibrium in intrinsic CaAl₁₂O₁₉ involves its most stable point defects. First-principles calculations suggest that the negatively charged calcium antisite defect (Caₐₗ') and the positively charged oxygen vacancy (Vₒ'') charge-balance each other, forming the most stable defect pair under a wide range of chemical conditions. acs.org

The introduction of dopants (aliovalent substitution) makes charge compensation mechanisms particularly critical. For instance, when Mn⁴⁺ is substituted for Al³⁺ to create a red phosphor, it introduces a net positive charge (Mnₐₗ). proquest.comrsc.org To maintain charge neutrality, the material can employ several mechanisms:

Co-doping with lower-valence cations: Co-doping with divalent ions like Mg²⁺ or Zn²⁺ on Al³⁺ sites (creating Mgₐₗ' or Znₐₗ') introduces a negative charge that can compensate for the positive charge of Mnₐₗ. proquest.com This can lead to the formation of Mn⁴⁺–Mg²⁺ pairs, which reduces non-radiative transitions and enhances luminescence. proquest.com

Self-compensation: The host lattice itself can compensate for the charge imbalance. One observed mechanism is the spontaneous reduction of some Mn⁴⁺ ions to Mn²⁺. rsc.orgresearchgate.net A Mn²⁺ ion substituting for an Al³⁺ ion (Mnₐₗ') provides the necessary negative charge to balance a nearby Mnₐₗ. researchgate.net

Vacancy creation: The formation of cation vacancies (e.g., Vₐₗ''' or Vca'') can also compensate for the positive charge introduced by dopants like Mn⁴⁺.

Similarly, when Bi³⁺ is co-doped into CaAl₁₂O₁₉:Mn⁴⁺, it can substitute for Ca²⁺, creating a positively charged defect (BiCa). This charge can be compensated by negatively charged defects such as Vca'', Vₐₗ''', or Caₐₗ'. acs.orgresearchgate.net

Doping ScenarioPrimary DefectCharge Compensation MechanismCompensating Defect(s)
Mn⁴⁺ doping for Al³⁺Mnₐₗ (positive)Co-doping with Mg²⁺ for Al³⁺Mgₐₗ' (negative) proquest.comiaea.org
Mn⁴⁺ doping for Al³⁺Mnₐₗ (positive)Self-reduction of another Mn⁴⁺ ionMnₐₗ' (negative) rsc.orgresearchgate.net
Bi³⁺ doping for Ca²⁺BiCa (positive)Formation of cation vacancies/antisitesVca'', Vₐₗ''', Caₐₗ' (negative) acs.org
Intrinsic DefectsCaₐₗ' (negative)Formation of oxygen vacanciesVₒ'' (positive) acs.org

Influence of Oxygen Partial Pressure and Temperature on Defect Concentrations

The concentration and type of defects in CaAl₁₂O₁₉ are not fixed but are strongly dependent on thermodynamic conditions such as temperature and the oxygen partial pressure (pO₂) of the surrounding atmosphere. researchgate.net

Temperature: Temperature has a significant impact on defect equilibria. Higher temperatures provide the thermal energy required to overcome the formation energy of defects, leading to an exponential increase in their concentration. Sintering and annealing temperatures used in the synthesis of CaAl₁₂O₁₉ ceramics and phosphors (often up to 1500 °C or higher) are crucial in establishing the defect landscape. researchgate.netsciopen.com High temperatures also increase the mobility of defects, allowing them to diffuse and rearrange, which is essential for achieving thermodynamic equilibrium. uchicago.edu The thermal stability of the material's properties, such as luminescence, is directly linked to the stability of its defect structure at elevated operating temperatures. researchgate.netnih.gov

Oxygen Partial Pressure: The concentration of defects related to oxygen, particularly oxygen vacancies, is a direct function of the ambient oxygen partial pressure. The relationship can be expressed through equilibrium reactions. For example, the formation of an oxygen vacancy can be described by the following reaction using Kröger-Vink notation:

Oₒˣ ⇌ ½O₂(g) + Vₒ'' + 2e'

According to Le Chatelier's principle, decreasing the oxygen partial pressure (i.e., moving to more reducing conditions) will shift this equilibrium to the right, increasing the concentration of oxygen vacancies (Vₒ'') and electrons (e'). Conversely, increasing the pO₂ (more oxidizing conditions) suppresses the formation of oxygen vacancies. arxiv.orgresearchgate.net First-principles calculations for doped CaAl₁₂O₁₉ confirm that the relative stability of different defect charge states and configurations changes significantly between oxidizing and reducing environments. acs.org For example, in an iron-doped sample, Fe³⁺ is dominant in an oxidizing environment, while Fe²⁺ becomes favorable under reducing conditions. acs.org

Role of Dopants and Impurities in Modifying Defect Chemistry

The intentional introduction of dopants is a primary method for manipulating the defect chemistry and thus the functional properties of CaAl₁₂O₁₉. Even trace amounts of unintentional impurities in the starting materials can lead to the formation of defects that affect the material's performance. acs.org

Dopants can be introduced for several reasons, most notably to create optically active centers for phosphors. Examples include:

Manganese (Mn⁴⁺, Mn²⁺): Mn⁴⁺ substituting for Al³⁺ in an octahedral site produces a characteristic red emission. rsc.org However, as discussed, this often leads to complex charge compensation and the co-existence of Mn²⁺, which emits in the green spectrum. rsc.org

Iron (Fe³⁺): Fe³⁺ impurities or dopants tend to substitute for Al³⁺ and are responsible for near-infrared emission bands. acs.org The specific Al³⁺ site occupied (e.g., tetrahedral vs. bipyramidal) depends on the thermodynamic conditions. acs.org

Chromium (Cr³⁺): Cr³⁺ doping results in far-red emitting phosphors. researchgate.net

Rare-earth ions (Ho³⁺, Sm³⁺): Doping with rare-earth ions like Holmium (Ho³⁺) is used to create phosphors with specific emission characteristics and to study defect-related traps via thermoluminescence. researchgate.netulm.ac.id

Charge Compensators (Mg²⁺, Zn²⁺): Divalent ions are often co-doped not for their own optical properties, but to provide charge balance for other aliovalent dopants, thereby stabilizing the desired valence state (e.g., Mn⁴⁺) and improving luminescence efficiency. proquest.comiaea.org

Isovalent Substituents (Ga³⁺): Substituting Al³⁺ with isovalent Ga³⁺ can modify the local crystal field environment of activator ions like Mn⁴⁺, which can enhance luminescence intensity without introducing charge imbalances. nih.govrsc.org

Dopant/ImpurityHost SitePurpose / EffectResulting Defect(s)
Manganese (Mn⁴⁺)Al³⁺Red luminescence activatorMnₐₗ, Mnₐₗ' proquest.comrsc.org
Iron (Fe³⁺)Al³⁺Near-infrared emissionFeₐₗˣ, Feₐₗ' acs.org
Holmium (Ho³⁺)Ca²⁺/Al³⁺Luminescence activator, defect probeHoCa, Hoₐₗˣ researchgate.netulm.ac.id
Magnesium (Mg²⁺)Al³⁺Charge compensatorMgₐₗ' proquest.comiaea.org
Gallium (Ga³⁺)Al³⁺Crystal field modificationGaₐₗˣ nih.govrsc.org
Bismuth (Bi³⁺)Ca²⁺Co-dopant, emission tuningBiCa acs.orgresearchgate.net

Extended Defects: Grain Boundaries, Dislocations, and Stacking Faults

Beyond zero-dimensional point defects, CaAl₁₂O₁₉ also contains extended defects, which are one- or two-dimensional imperfections.

Grain Boundaries: As a polycrystalline ceramic, CaAl₁₂O₁₉ is composed of numerous individual grains with different crystallographic orientations. The interface between these grains is known as a grain boundary. Grain boundaries are regions of atomic disorder and can have a different local chemistry from the bulk grain. They can act as sinks or sources for point defects and can significantly influence mechanical properties and ionic transport through the material.

Dislocations: Dislocations are one-dimensional line defects that represent the boundary of a slipped region in a crystal. escholarship.org They are introduced primarily during crystal growth or by plastic deformation. The movement of dislocations is the primary mechanism of plastic deformation in crystalline materials. In a complex oxide ceramic like CaAl₁₂O₁₉, dislocation motion is generally difficult due to the strong ionic/covalent bonding and the complex crystal structure, which contributes to the material's inherent hardness and brittleness at low temperatures.

Stacking Faults: A stacking fault is a two-dimensional, planar defect representing an error in the stacking sequence of atomic layers. wikipedia.org The magnetoplumbite structure of CaAl₁₂O₁₉ is built from specific blocks of atomic layers (often referred to as R and S blocks). researchgate.net An error in the sequence of these blocks would constitute a stacking fault. These defects disrupt the long-range order of the crystal and have an associated formation energy. wikipedia.org While specific studies on stacking faults in CaAl₁₂O₁₉ are not abundant, they are a known defect type in materials with close-packed substructures and can be formed during crystal growth or deformation. wikipedia.orgaps.org

Phase Transformations, Thermal Stability, and High Temperature Solid State Reactions

Characterization of Thermal Decomposition and Phase Transitions (e.g., Differential Thermal Analysis - DTA, Thermogravimetric Analysis - TG)

Thermal analysis techniques like Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TG) are pivotal in elucidating the thermal events that occur during the formation of Dodecaaluminium calcium nonadecaoxide from its precursors. Crystalline CaAl₁₂O₁₉ is exceptionally stable at high temperatures and does not exhibit decomposition or phase transitions below its melting point of approximately 1830°C. Therefore, thermal analysis typically focuses on the precursor reactions leading to its formation.

When synthesized from an amorphous precursor, such as one prepared by a chemical route involving polyvinyl alcohol (PVA) and nitrate (B79036) salts, the DTA and TG curves reveal a series of transformations. The TG curve typically shows significant weight loss at lower temperatures, corresponding to the burnout of organic components and the decomposition of nitrate salts.

A representative DTA curve for the formation of CaAl₁₂O₁₉ from such a precursor shows distinct thermal events:

Endothermic Peaks: A broad endothermic peak below 500°C is associated with the removal of adsorbed water and the decomposition of the organic polymer and nitrate salts.

Exothermic Peaks: Sharp exothermic peaks are observed at higher temperatures. An initial exothermic event around 900-1000°C can be attributed to the crystallization of an intermediate, metastable alumina (B75360) phase. A second, more intense exothermic peak at approximately 1175°C signifies the transformation of this intermediate phase into the stable, crystalline this compound (CaAl₁₂O₁₉) uspex-team.orgmdpi.comarxiv.org.

The table below summarizes the key thermal events observed during the synthesis of CaAl₁₂O₁₉ from an amorphous chemical precursor.

Temperature Range (°C)Thermal EventAnalysis TechniqueObservation
< 500Decomposition of PrecursorsDTA / TGBroad endothermic peak; significant weight loss
~950Crystallization of Intermediate PhaseDTASharp exothermic peak
~1175Formation of Crystalline CaAl₁₂O₁₉DTAIntense exothermic peak

This interactive table summarizes the typical thermal events during the formation of this compound from chemical precursors.

In-Situ High-Temperature X-ray Diffraction Studies of Phase Evolution

In-situ high-temperature X-ray diffraction (HT-XRD) is a powerful technique for observing the real-time evolution of crystalline phases during solid-state reactions. Studies on the formation of this compound from a mixture of calcium carbonate (CaCO₃) and alumina (Al₂O₃) reveal a sequential phase formation process.

The typical reaction pathway as a function of increasing temperature is as follows:

Decomposition of CaCO₃: The first step, occurring between approximately 600°C and 850°C, is the decomposition of calcium carbonate into calcium oxide (CaO) and carbon dioxide (CO₂) semanticscholar.org.

Formation of Intermediate Calcium Aluminates: The freshly formed, highly reactive CaO begins to react with Al₂O₃. The reaction proceeds through the formation of calcium aluminates with progressively higher alumina content. The sequence generally observed is:

Monocalcium aluminate (CaO·Al₂O₃ or CA)

Dodecacalcium hepta-aluminate (12CaO·7Al₂O₃ or C₁₂A₇)

Monocalcium dialuminate (CaO·2Al₂O₃ or CA₂)

Formation of this compound (CaAl₁₂O₁₉): Finally, as the temperature increases further (typically above 1400°C), the lower-alumina phases react with the remaining Al₂O₃ to form the most stable and alumina-rich phase, this compound (CaO·6Al₂O₃ or CA₆) researchgate.net.

HT-XRD patterns clearly show the disappearance of reactant peaks (CaCO₃ and Al₂O₃) and the sequential appearance and disappearance of intermediate phase peaks before the characteristic peaks of CaAl₁₂O₁₉ become dominant at high temperatures.

Kinetics and Mechanisms of Solid-State Reactions Involving this compound

The reaction kinetics are often diffusion-controlled, meaning the rate is limited by how quickly the Ca²⁺ and O²⁻ ions can diffuse into the Al₂O₃ lattice and vice-versa. The formation of intermediate product layers (CA, C₁₂A₇, CA₂) can hinder the diffusion process, requiring higher temperatures or prolonged reaction times to achieve complete conversion to CaAl₁₂O₁₉.

Kinetic studies based on models for solid-state reactions, such as the Ginstling–Brounshtein equation, suggest that the process is diffusion-controlled. The activation energy for the solid-state reaction between calcite (CaCO₃) and α-Al₂O₃ to form calcium aluminates has been determined to be in the range of 216 ± 10 kJ/mol. This value reflects the energy barrier that must be overcome for the diffusion and reaction processes to occur.

The primary mechanism can be summarized in the following steps:

CaCO₃ Decomposition: CaCO₃(s) → CaO(s) + CO₂(g)

Initial Reaction: CaO(s) + Al₂O₃(s) → CaAl₂O₄(s) (CA)

Intermediate Reactions: CA reacts with further Al₂O₃ to form CA₂, and other intermediate phases may also form.

Final Reaction: CaAl₄O₇(s) + 5Al₂O₃(s) → CaAl₁₂O₁₉(s) (CA₂) to (CA₆)

This multi-step reaction pathway highlights the importance of temperature, time, and particle size in achieving a pure, single-phase CaAl₁₂O₁₉ product.

Formation and Stability of Metastable Phases under Non-Equilibrium Conditions

Under non-equilibrium conditions, such as rapid heating or cooling, or when using highly reactive chemical precursors, metastable phases can form during the synthesis of this compound.

One notable example occurs during the crystallization from an amorphous precursor derived from a sol-gel or polymer route. In this case, a metastable γ-Al₂O₃ structure can crystallize first at a lower temperature (around 950°C). This γ-Al₂O₃ phase is capable of accommodating a significant amount of calcium ions within its defective spinel structure. This Ca-stabilized γ-Al₂O₃ is a non-equilibrium, metastable intermediate. Upon further heating to a higher temperature (around 1175°C), this metastable phase transforms into the thermodynamically stable hexagonal structure of this compound (CaAl₁₂O₁₉) uspex-team.orgmdpi.comarxiv.org.

Other metastable phases in the CaO-Al₂O₃ system, such as Pentacalcium trialuminate (5CaO·3Al₂O₃ or C₅A₃), can also form under specific conditions, for instance, in anhydrous and oxygen-free atmospheres, but are not typically observed as direct intermediates in the standard synthesis of CaAl₁₂O₁₉ doi.org. The formation of these metastable phases is a clear indication of kinetic control over the reaction pathway, where phases with lower nucleation energy barriers may form first, even if they are not the most thermodynamically stable.

Microstructural Evolution During Sintering and High-Temperature Annealing

The microstructure of this compound ceramics is critical to their mechanical and thermal properties. This microstructure is developed during high-temperature sintering and subsequent annealing. The driving force for sintering is the reduction of surface energy by transforming a porous powder compact into a dense solid.

The key microstructural changes during the high-temperature treatment of CaAl₁₂O₁₉ include:

Grain Growth: As the sintering temperature and time increase, the grains of CaAl₁₂O₁₉ grow larger. The compound has a strong tendency to form anisotropic, plate-like or hexagonal-shaped grains, reflecting its hexagonal crystal structure. This morphology is a defining characteristic of its microstructure.

Densification and Porosity Reduction: Initially, the powder compact has high porosity. During sintering, material transport mechanisms (like diffusion) cause the necks between particles to grow and the pores to shrink, leading to an increase in the bulk density of the ceramic. The rate of densification is highly dependent on the sintering temperature.

Pore Evolution: At lower temperatures, pores are typically interconnected. As sintering progresses, these pores can become isolated and spherical. If grain growth is too rapid, pores can become trapped within the grains, which is detrimental to achieving full densification.

The table below illustrates the general effect of sintering temperature on the microstructure of CaAl₁₂O₁₉ ceramics.

Sintering TemperatureGrain SizePorosityKey Microstructural Features
Low (e.g., 1400°C)SmallHighInitial necking between particles, open and interconnected pores.
Medium (e.g., 1500°C)IntermediateMediumSignificant grain growth, development of plate-like morphology, pore rounding and isolation.
High (e.g., >1600°C)LargeLowCoarsened grains with well-defined hexagonal or plate-like shapes, low residual porosity.

This interactive table shows the qualitative relationship between sintering temperature and the microstructural properties of this compound ceramics.

The control of sintering parameters is crucial. For instance, excessively high temperatures can lead to exaggerated grain growth, which may negatively impact mechanical properties like fracture toughness, even as density increases.

Advanced Spectroscopic and Microscopic Characterization of Dodecaaluminium Calcium Nonadecaoxide

Vibrational Spectroscopy for Bonding and Local Environment Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful non-destructive method for probing the bonding arrangements and local coordination environments of atoms within the CaAl₁₂O₁₉ lattice. These techniques measure the vibrational modes of molecular groups, which are sensitive to bond strengths, bond angles, and the crystallographic symmetry of the material.

FTIR spectroscopy measures the absorption of infrared radiation by the material, exciting molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present. In CaAl₁₂O₁₉, the FTIR spectrum is dominated by the vibrations of the Al-O bonds within the AlO₄ tetrahedra and AlO₆ octahedra that constitute its crystal structure. cas.cz

Studies on composite materials containing CaAl₁₂O₁₉ have utilized FTIR to confirm its formation during sintering processes. cas.cz The analysis of absorption bands helps in identifying the characteristic vibrational modes of the aluminate network. For instance, the spectral region between 400 and 1000 cm⁻¹ is typically associated with the stretching and bending vibrations of Al-O bonds in various calcium aluminate phases. cas.czacademie-sciences.frustb.edu.cn

Table 1: Representative FTIR Absorption Bands for Calcium Aluminate Phases

Wavenumber Range (cm⁻¹) Vibrational Mode Assignment Reference
800 - 1000 Asymmetric stretching of Al-O bonds in AlO₄ tetrahedra cas.cz
600 - 800 Symmetric stretching of Al-O bonds in AlO₄ tetrahedra cas.czacademie-sciences.fr

This table is interactive. Data can be sorted and filtered.

Raman spectroscopy is complementary to FTIR and involves the inelastic scattering of monochromatic light from a laser source. It is particularly sensitive to the vibrations of non-polar bonds and provides information on the symmetry of the crystal lattice. Raman analysis of CaAl₁₂O₁₉ helps to elucidate the structure of the aluminate framework. geologyscience.ru

The Raman spectrum of hibonite (CaAl₁₂O₁₉) reveals distinct peaks corresponding to the vibrational modes of the five different crystallographically independent aluminum sites. researchgate.netgeologyscience.ru Analysis of these peaks can provide information on phase purity and structural order. For example, in studies of catalysts supported on calcium aluminate, Raman spectroscopy has been used to characterize the active phases and the support structure, confirming the presence of CaAl₁₂O₁₉. ehu.es The technique is also used to study mineral transitions in the CaO-Al₂O₃ system at high temperatures. ustb.edu.cn

Table 2: Key Raman Peaks Observed for Calcium Aluminate Compounds

Wavenumber (cm⁻¹) Assignment Reference
~524, ~789 Vibrations of the Al-O bond on the framework structure ustb.edu.cn

This table is interactive. Data can be sorted and filtered.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for probing the local atomic environment of specific nuclei. For CaAl₁₂O₁₉, ²⁷Al NMR is particularly valuable as it can distinguish between the different aluminum coordination environments (tetrahedral, pentahedral, and octahedral) within the complex hibonite structure. core.ac.ukscispace.com

The hibonite structure contains five distinct crystallographic sites for aluminum. researchgate.netscispace.com ²⁷Al NMR studies have been instrumental in confirming the displacement of the aluminum cation at the trigonal bipyramidal (TBP) site, effectively giving it a coordination number of 4 rather than 5. scispace.com Multinuclear solid-state NMR investigations, sometimes combined with density functional theory (DFT) calculations, are used to probe the substitution sites for various ions within the hibonite lattice. core.ac.uk Such studies provide detailed insights into the local structure that are often not accessible through diffraction techniques alone. core.ac.uklancs.ac.uk

Electron Microscopy Techniques for Microstructure and Nanostructure Analysis

Electron microscopy techniques are indispensable for visualizing the morphology, crystal structure, and elemental composition of materials at high resolution. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are routinely used to characterize CaAl₁₂O₁₉.

SEM provides high-resolution images of the surface topography of a material. In the study of CaAl₁₂O₁₉ ceramics, SEM is used to examine features such as grain size, grain shape, porosity, and the distribution of different phases. mdpi.comnju.edu.cn For example, SEM imaging of composite ceramics has revealed the hexagonal flake or elongated grain morphology of the CaAl₁₂O₁₉ phase within an alumina (B75360) matrix. cas.czmdpi.com

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of micro-volumes of the sample. By scanning the electron beam across the surface, elemental maps can be generated, showing the distribution of calcium, aluminum, and oxygen, as well as any dopants or impurities. mdpi.comaanda.org This combination is crucial for confirming the composition of observed phases and investigating elemental segregation at grain boundaries. cas.czd-nb.infojmmab.com

Table 3: Typical Applications of SEM/EDX in CaAl₁₂O₁₉ Characterization

Technique Information Obtained Typical Findings for CaAl₁₂O₁₉ Reference
SEM Surface topography, grain size, grain morphology, porosity Hexagonal plate-like or elongated columnar grains; reveals densification and porosity of sintered ceramics. cas.czmdpi.comnju.edu.cn

| EDX/EDS | Elemental composition, phase identification, elemental mapping | Confirms the Ca, Al, O stoichiometry; maps the distribution of CaAl₁₂O₁₉ relative to other phases like Al₂O₃ or ZrO₂. | cas.czmdpi.comaanda.org |

This table is interactive. Data can be sorted and filtered.

TEM offers significantly higher spatial resolution than SEM, allowing for the investigation of the internal structure of materials at the nanoscale. openrepository.com To be analyzed, samples must be thinned to electron transparency (≤100 nm). openrepository.com TEM analysis of CaAl₁₂O₁₉ can reveal details about its crystallinity, presence of defects like dislocations and stacking faults, and the nature of interfaces between different grains. arxiv.org

High-Resolution TEM (HRTEM) allows for the direct imaging of the atomic lattice of a crystalline material. HRTEM images can show the arrangement of atomic columns, and by measuring the distances between lattice fringes (d-spacing), specific crystallographic planes can be identified. researchgate.net This is often complemented by Selected Area Electron Diffraction (SAED), which produces diffraction patterns from which the crystal structure and orientation can be determined. researchgate.netresearchgate.net These techniques have been used to confirm the highly crystalline nature of CaAl₁₂O₁₉ nanostructures and to analyze the atomic structure at grain boundaries. openrepository.comresearchgate.net

Electron Energy Loss Spectroscopy (EELS)

Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique, typically integrated into a transmission electron microscope (TEM), that provides insights into the elemental composition, chemical bonding, and electronic properties of a material. wikipedia.orgeels.info The technique analyzes the energy distribution of electrons that have passed through a thin sample and lost energy due to inelastic scattering interactions. wikipedia.orgwiley.com

An EELS spectrum is generally divided into three regions: the zero-loss peak, the low-loss region (up to ~50 eV), and the core-loss region. wiley.com The low-loss region provides information on plasmon excitations and band structure, while the core-loss region shows sharp ionization edges corresponding to the energy required to excite core electrons of the atoms in the sample. wiley.com These edges are characteristic of each element, making EELS highly effective for elemental identification and quantification, particularly for light elements. myscope.training

For Dodecaaluminium calcium nonadecaoxide, EELS analysis would be expected to show distinct core-loss edges for Calcium (Ca-L edge), Aluminum (Al-L and Al-K edges), and Oxygen (O-K edge). The precise position and fine structure of these edges could provide information on the oxidation states and coordination environment of the constituent atoms within the mayenite cage structure. While EELS is a highly suitable technique for characterizing this material, specific experimental EELS data and detailed research findings for this compound are not extensively available in the reviewed literature.

Surface Sensitive Spectroscopies for Elemental and Chemical State Analysis

Surface sensitive spectroscopies are essential for analyzing the elemental composition and chemical states of the atoms residing on the surface of a material, which are critical for applications in catalysis and surface interactions.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1-10 nm of a material's surface. The technique involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted.

In the analysis of this compound, XPS spectra provide quantitative information about the surface concentration of calcium, aluminum, and oxygen. High-resolution spectra of the individual elemental peaks reveal details about their chemical states. For instance, the binding energies of the Ca 2p, Al 2p, and O 1s peaks are characteristic of the calcium aluminate framework. Studies have reported specific binding energies for the constituent elements in Ca12Al14O33, which are summarized in the table below.

Element (Peak)Binding Energy (eV)
Ca 2p~346.5 eV
Al 2p~73.9 eV
O 1s~530.8 eV

Note: Binding energies are approximate and can vary slightly based on instrument calibration and sample condition. The data is derived from graphical analysis of high-resolution spectra presented in scientific literature. researchgate.net

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is another highly surface-sensitive analytical technique that provides elemental composition of the top 3-10 nm of a sample surface. eag.com It uses a focused electron beam to excite surface atoms, which then relax through the emission of "Auger" electrons with element-specific kinetic energies. eag.com A key advantage of AES is its high spatial resolution, allowing for the analysis of very small surface features. eag.comumich.edu

When combined with an ion gun for sputtering, AES can perform depth profiling, which reveals the elemental composition as a function of depth into the material. wikipedia.orgyoutube.comlpdlabservices.co.uk This is particularly useful for analyzing thin films, coatings, or diffusion layers.

For this compound, AES would be used to confirm the surface stoichiometry of Ca, Al, and O and to detect any surface contaminants. Its high spatial resolution would enable the mapping of elemental distributions across the surface. Depth profiling could be employed to study the homogeneity of the material or to analyze changes in surface composition after chemical or thermal treatments. While AES is a valuable tool for surface characterization, specific experimental data such as Auger kinetic energy spectra or depth profiles for this compound are not widely documented in the available research.

Nitrogen Adsorption-Desorption Isotherms for Porosity and Surface Area (e.g., BET, BJH)

Nitrogen adsorption-desorption analysis is a standard method for determining the specific surface area and porosity of a material. The Brunauer–Emmett–Teller (BET) method is widely used to calculate the specific surface area based on the physical adsorption of nitrogen gas molecules on the material's surface at 77 K. eels.info The Barrett-Joyner-Halenda (BJH) method is applied to the desorption branch of the isotherm to determine the pore size distribution, particularly in the mesoporous range (2-50 nm). myscope.traininglpdlabservices.co.uk

The textural properties of this compound are highly dependent on its synthesis method. Materials prepared via solid-state reaction at high temperatures typically exhibit low surface areas, often below 10 m²/g. In contrast, synthesis routes like the hydrothermal method can produce mayenite with significantly higher surface areas. The use of templating agents can further increase this value. The BJH method provides details on the average pore size, which is a critical parameter for applications in catalysis and as a sorbent.

Synthesis MethodBET Surface Area (m²/g)Average Pore Size (nm)Reference
Solid-State Reaction< 10Not Specified wikipedia.org
Hydrothermal Synthesis~35.5Not Specified wikipedia.org
Hydrothermal with PMMA template~47.1Not Specified wikipedia.org
Pristine C12A7 (unspecified synthesis)35.266.56 researchgate.net
Pure Mayenite (Sol-gel)Not Specified~10,000 (10 µm) (Macroporous) umich.edu

Structure Performance Relationships in Dodecaaluminium Calcium Nonadecaoxide Materials

Correlation of Crystal Structure and Defect Chemistry with Catalytic Activity and Selectivity

The catalytic prowess of Dodecaaluminium calcium nonadecaoxide is a direct consequence of its distinctive crystal structure and the ability to control its defect chemistry. The C12A7 crystal is composed of a positively charged framework of interconnected nano-cages, represented by the formula [Ca₂₄Al₂₈O₆₄]⁴⁺. wikipedia.org To maintain charge neutrality, this framework entraps two "free" oxide ions (O²⁻) within two of the twelve cages in its unit cell. dtic.milresearchgate.net

The key to unlocking its catalytic activity lies in the manipulation of these encaged ions. Through chemical reduction processes, these free O²⁻ ions can be removed from the cages. To maintain charge balance, four electrons (e⁻) are injected into the cages for every two oxide ions removed, converting the material from a wide-bandgap insulator into a conductive electride, denoted as C12A7:e⁻. wikipedia.org These encaged electrons are not strongly bound to any specific atom and create mid-gap states, which dramatically lowers the material's work function and provides highly active sites for catalysis. vmecteam.orgnemesis-space.eu

This unique electronic state is particularly effective in ammonia synthesis, a reaction that typically requires high pressures and temperatures. When ruthenium (Ru) nanoparticles are supported on the C12A7:e⁻ electride, the resulting catalyst demonstrates high activity for ammonia synthesis even at ambient pressure. wikipedia.org The low work function of the C12A7:e⁻ support facilitates the donation of electrons to the Ru nanoparticles, which in turn promotes the cleavage of the strong triple bond in dinitrogen (N₂), the rate-limiting step in ammonia synthesis. Furthermore, the material does not suffer from the hydrogen poisoning that affects many traditional catalysts. wikipedia.org

The catalytic performance is directly correlated with the concentration of encaged electrons, which can be controlled during the reduction process. Higher electron concentrations generally lead to enhanced catalytic activity, although an optimal balance is necessary for specific reactions.

Table 1: Influence of Electron Concentration on Catalytic Activity in Ammonia Synthesis
MaterialElectron Concentration (cm⁻³)Key Structural FeatureCatalytic Performance Highlight
Undoped C12A7~0Insulator; O²⁻ ions in cagesCatalytically inactive
Lightly doped C12A7:e⁻10¹⁸ - 10²⁰Semiconducting; Partial replacement of O²⁻ with e⁻Moderate catalytic activity
Highly doped C12A7:e⁻> 2 x 10²¹Metallic conduction; High density of encaged electronsHigh activity for N₂ cleavage in ammonia synthesis researchgate.net

Impact of Microstructure and Phase Composition on Refractory Performance

In typical CACs, C12A7 coexists with other calcium aluminate phases such as monocalcium aluminate (CA) and calcium dialuminate (CA₂). The relative proportions of these phases dictate the cement's properties. While C12A7 ensures rapid setting, an excessive amount can lead to an unmanageably fast hydration process. wikipedia.org Therefore, manufacturers carefully control its concentration. azom.com The CA₂ phase is more refractory but less reactive than CA and C12A7, contributing to the material's performance at very high temperatures. azom.com

The microstructure, including porosity and the distribution of hydrated phases, plays a crucial role. A dense, low-porosity microstructure is essential for high strength and durability under refractory conditions. The hydration of C12A7 and other phases forms calcium aluminate hydrates. The transformation of these hydrates at elevated temperatures can lead to increased porosity and a corresponding decrease in strength if not properly managed. mdpi.com The goal in designing a refractory cement is to create a stable, dense microstructure that can withstand thermal stresses.

Table 2: Role of Calcium Aluminate Phases in Refractory Cements
PhaseChemical FormulaRelative ReactivityContribution to Refractory Performance
Dodecacalcium Hepta-aluminate (C12A7)12CaO·7Al₂O₃Very HighRapid setting and high early strength wikipedia.orgazom.com
Monocalcium Aluminate (CA)CaO·Al₂O₃HighPrimary contributor to initial strength in most CACs azom.com
Calcium Dialuminate (CA₂)CaO·2Al₂O₃LowEnhances high-temperature stability and refractoriness azom.com

Relationship between Crystallographic Features and Adsorptive Capacities

The unique crystallographic structure of C12A7 is directly responsible for its notable adsorptive and ion-exchange capabilities. The material's framework of 12 cages per unit cell, each with an inner diameter of approximately 0.4 to 0.5 nm, acts as a nano-scale container. researchgate.netacs.org As mentioned, the framework itself is positively charged, and in the stoichiometric oxide form, this charge is balanced by mobile O²⁻ ions residing within two of the cages. dtic.mil

These "free" or extra-framework oxide ions are not strongly bonded and can be readily exchanged with a variety of other anions. This property allows C12A7 to function as an effective adsorbent or ion-exchange medium. For instance, the O²⁻ ions can be replaced by halide ions like fluoride (F⁻) and chloride (Cl⁻), or by hydroxide (B78521) (OH⁻) ions. wikipedia.org This anion-exchange capability can be harnessed for applications such as gas purification or the controlled release of specific anions. The open-cage structure and the mobility of the encaged ions are the key crystallographic features governing this behavior.

Table 3: Adsorptive and Ion-Exchange Capabilities of C12A7
Guest AnionMechanismGoverning Crystallographic FeaturePotential Application
Cl⁻, F⁻Ion exchange with O²⁻Positively charged cages and mobile extra-framework anions wikipedia.orgHalogen storage/scavenging
OH⁻Ion exchange/reaction with water vaporHigh affinity of cage sites for polar molecules wikipedia.orgMoisture sensing/adsorption
H⁻Replacement of encaged electrons in C12A7:e⁻Reversible electron-anion exchange within cages wikipedia.orgHydrogen storage

Influence of Structural Parameters on Optical and Luminescent Behaviors

The optical and luminescent properties of this compound are profoundly influenced by its structural parameters, particularly its defect chemistry. In its pure, stoichiometric form ([Ca₂₄Al₂₈O₆₄]⁴⁺·2O²⁻), C12A7 is a wide-bandgap insulator (bandgap ~7 eV) and is optically transparent. nemesis-space.eu

The transformation of C12A7 into its electride form (C12A7:e⁻) by replacing the encaged O²⁻ ions with electrons introduces new electronic states within the bandgap. This structural modification converts the material from a transparent insulator into a material that can be semiconducting or even exhibit metallic conductivity, depending on the electron concentration. nemesis-space.eumdpi.com This change is accompanied by a dramatic shift in optical properties; the material becomes colored and its electrical conductivity can increase by several orders of magnitude, reaching up to 1500 S/cm. wikipedia.orgmdpi.com The ability to tune the concentration of encaged electrons allows for the precise control of the material's optical absorption and electrical conductivity.

Furthermore, the cage structure of C12A7 makes it a suitable host for various luminescent ions. By doping the material with rare-earth or transition metal ions that can occupy the cage or framework sites, C12A7 can be engineered to exhibit specific luminescent behaviors for applications in displays and lighting. The local environment provided by the cages influences the energy levels of the dopant ions and, consequently, the characteristics of the emitted light.

Table 4: Correlation of Structural State and Optical/Electrical Properties of C12A7
Structural StateEncaged SpeciesBandgap (approx.)Electrical PropertyOptical Property
Stoichiometric C12A7O²⁻7.0 eV nemesis-space.euInsulatorTransparent
C12A7:e⁻ (electride)e⁻N/A (metallic)Conductor (up to 1500 S/cm) wikipedia.orgOpaque/Colored

Engineering Microstructures for Enhanced Mechanical Integrity in Cements and Ceramics

The mechanical integrity of cements and ceramics containing C12A7 is heavily dependent on the engineered microstructure. For applications requiring high strength and toughness, controlling factors such as grain size, porosity, phase distribution, and the nature of the interfaces between different phases is paramount.

In calcium aluminate cement systems, the rapid hydration of C12A7 can be beneficial for early strength but must be managed to prevent the formation of a highly porous and weak microstructure in the long term. huce.edu.vnresearchgate.net The use of additives and supplementary cementitious materials can modify the hydration kinetics and the resulting microstructure, leading to a denser, more durable final product. researchgate.net

Recent research has explored the creation of C12A7 composites to enhance mechanical properties. For example, incorporating graphene oxide (GO) into a C12A7 cement matrix has been shown to significantly improve its hardness. nih.govnih.gov The GO sheets can act as reinforcement, bridging microcracks and improving the load transfer within the material. They also influence the grain size and boundary interfaces during processing. nih.govnih.gov By carefully selecting and dispersing such reinforcing agents, it is possible to engineer the microstructure of C12A7-based materials to achieve superior mechanical performance for demanding structural and ceramic applications. This approach highlights a clear relationship between microstructure and toughness, where a highly packed, non-porous granular structure with strong inter-phase bonding leads to enhanced fracture resistance. northwestern.edu

Table 5: Effect of Microstructural Engineering on Mechanical Properties of C12A7 Composites
Material SystemMicrostructural FeatureResulting Mechanical Property
C12A7 Cement PasteLow porosity, dense hydrate packingIncreased compressive strength mdpi.comnorthwestern.edu
C12A7-Graphene Oxide (GO) CompositeGO at grain boundaries, reduced grain sizeIncreased Vickers Hardness nih.govnih.gov
CAC-Polymer CompositeStrong cement-binder interphaseEnhanced crack trapping and bridging northwestern.edu

Applications of Dodecaaluminium Calcium Nonadecaoxide in Advanced Materials Engineering

High-Performance Refractory Materials and Advanced Ceramics

Dodecaaluminium calcium nonadecaoxide (CaAl₁₂O₁₉), also known as calcium hexaaluminate (CA₆), is a key component in the development of high-performance refractory materials and advanced ceramics due to its exceptional high-temperature stability and mechanical properties. With a high melting point of approximately 1830°C, it is well-suited for applications in demanding thermal environments. researchgate.net

The incorporation of CaAl₁₂O₁₉ into alumina-based ceramics has been shown to significantly enhance their mechanical properties. The platelet-like morphology of in-situ formed CaAl₁₂O₁₉ crystals can act as a reinforcing phase, improving the fracture toughness of the ceramic composite. researchgate.net This is attributed to mechanisms such as crack deflection and crack bridging by the CA₆ platelets.

Porous ceramics based on calcium hexaaluminate are particularly valued for their low thermal conductivity, making them excellent materials for high-temperature thermal insulation. cnref.cn These materials exhibit high refractoriness and strong resistance to chemical attack in alkaline environments and reducing atmospheres. cnref.cn

The table below summarizes key mechanical and thermal properties of CaAl₁₂O₁₉-containing refractory materials.

PropertyValueMaterial CompositionReference
Melting Point~1830 °CPure CaAl₁₂O₁₉ researchgate.net
Thermal Conductivity0.144 - 0.382 W·m⁻¹·K⁻¹ (at 1000 °C)Porous CaAl₁₂O₁₉ ceramics cnref.cn
Compressive Strength1.66 - 18.46 MPaPorous CaAl₁₂O₁₉ ceramics cnref.cn
Bending Strengthup to 265.10 MPa10wt% CaAl₁₂O₁₉ - Al₂O₃ composite researchgate.net
Flexural Strength113.63 MPaMgAl₂O₄-CaAl₁₂O₁₉ composite jci.edu.cnsciopen.com
Thermal Expansion Coefficient8.0 x 10⁻⁶ K⁻¹ (20-1000 °C)Dense CaAl₁₂O₁₉ researchgate.net

Catalysis and Catalyst Support Systems (e.g., for Industrial Processes)

The application of this compound in catalysis is primarily as a thermally stable support for active metal catalysts. Its high melting point and chemical inertness at elevated temperatures make it a suitable candidate for demanding catalytic processes.

Calcium aluminate-supported catalysts, which can include the CaAl₁₂O₁₉ phase, have been developed for syngas generation. google.comgoogle.com These catalysts are designed to be highly active, resistant to coking, and stable for processes that produce a low H₂/CO ratio syngas. google.com The support material typically consists of alumina (B75360) and calcium oxide, which react to form various calcium aluminate phases, including CaAl₁₂O₁₉. google.com

Research has shown that strong metal-support interactions can modulate the catalytic activity of nanoparticles, and the choice of support material is crucial. While specific studies focusing solely on CaAl₁₂O₁₉ as a catalyst support are limited, the broader class of calcium aluminates shows promise in high-temperature catalytic applications. The porous nature of CaAl₁₂O₁₉ ceramics could also be beneficial, providing a high surface area for catalyst dispersion.

Adsorption and Separation Technologies (e.g., Environmental Remediation)

The potential of this compound in adsorption and separation technologies is an emerging area of research. Porous materials are generally good candidates for adsorbents due to their large surface area. Porous CaAl₁₂O₁₉, with its high porosity and stable structure, could theoretically be used for the removal of pollutants from aqueous solutions or gaseous streams. cnref.cn

While direct studies on the adsorption capacity of CaAl₁₂O₁₉ for specific pollutants are not extensively documented, the principles of adsorption on oxide surfaces suggest potential applicability. The surface chemistry of the material, including the presence of hydroxyl groups and its point of zero charge, would play a crucial role in its interaction with various adsorbate molecules. Research on other porous ceramic materials has demonstrated their effectiveness in adsorbing pollutants, indicating a potential avenue for future investigation into CaAl₁₂O₁₉. mdpi.com For instance, studies on other calcium-containing compounds have shown their ability to adsorb pollutants like SO₂. researchgate.net

Further research is needed to determine the specific adsorption capacities and mechanisms of this compound for various environmental contaminants to fully assess its potential in environmental remediation.

Specialized Cements and Binders for Niche Applications

In the realm of specialized cements and binders, this compound plays a significant role, particularly in monolithic refractories. azom.com Calcium aluminate cements (CACs) are a key component in these formulations, and CaAl₁₂O₁₉ is the most alumina-rich and refractory phase in the CaO-Al₂O₃ system. researchgate.netnih.gov

The in-situ formation of platelet-like CaAl₁₂O₁₉ grains within the cement matrix at high temperatures contributes to the development of a strong ceramic bond, enhancing the thermomechanical properties of the refractory lining. nih.gov This makes it particularly useful for applications in the steel and petrochemical industries where resistance to high temperatures and corrosive environments is critical. researchgate.net

CaAl₁₂O₁₉-based insulating castables are a niche application where the low thermal conductivity of porous CA₆ is combined with the binding properties of calcium aluminate cement. nih.gov These castables are designed for applications such as the permanent layer of a ladle, where thermal insulation is a primary requirement. nih.gov The use of CaAl₁₂O₁₉ as an aggregate in these castables can improve toughness and thermal shock resistance. nih.gov

Optical Ceramics and Luminescent Materials (e.g., Phosphors, Flame Detectors)

This compound has garnered significant interest as a host material for phosphors due to its stable crystal structure, which can accommodate a variety of activator ions. When doped with rare-earth or transition metal ions, CaAl₁₂O₁₉ exhibits strong luminescence, making it suitable for applications in solid-state lighting, displays, and other optical devices.

Particularly, Mn⁴⁺-doped CaAl₁₂O₁₉ has been extensively studied as a red-emitting phosphor. researchgate.netnih.govrsc.orgrsc.org It shows a broad excitation band in the near-UV and blue regions, making it suitable for excitation by commercial GaN-based LEDs. nih.govrsc.org The emitted deep-red light is valuable for improving the color rendering index of white LEDs (WLEDs) and for applications in plant growth lighting. nih.gov The luminescent properties can be further enhanced by co-doping with other ions like Ga³⁺ or by composition modification. nih.gov

The table below presents a summary of the luminescent properties of doped CaAl₁₂O₁₉.

Dopant Ion(s)Excitation Wavelength (nm)Emission Peak (nm)Quantum Yield (%)Potential ApplicationReference(s)
Mn⁴⁺250-550~655-WLEDs, Plant Growth Lighting nih.govrsc.org
Mn⁴⁺, Ga³⁺250-550~655-Plant Growth Lighting nih.govrsc.org
Mn⁴⁺ (in CCM matrix)300-50065661.1 - 81.8WLEDs, Plant Growth Lighting acs.org
Eu²⁺/Eu³⁺---Anti-counterfeiting, Encryption researchgate.net

The development of CaAl₁₂O₁₉-based phosphors is a promising avenue for creating efficient and stable luminescent materials for a variety of advanced optical applications.

Table of Compound Names

Common Name/AbbreviationChemical Formula
This compoundCaAl₁₂O₁₉
Calcium Hexaaluminate / CA₆CaAl₁₂O₁₉
HiboniteCaAl₁₂O₁₉
AluminaAl₂O₃
Calcium Oxide / CalciaCaO
Magnesium OxideMgO
Gallium(III) OxideGa₂O₃
Manganese(IV) OxideMnO₂
Europium(II) OxideEuO
Europium(III) OxideEu₂O₃
SyngasCO + H₂
Sulfur DioxideSO₂

Emerging Research Frontiers and Future Outlook for Dodecaaluminium Calcium Nonadecaoxide

Development of Nanostructured Forms and Their Unique Properties

The transition from bulk materials to nanostructured forms represents a significant leap in harnessing the full potential of Dodecaaluminium calcium nonadecaoxide. Researchers are actively developing nano-sized versions, such as nanofibers and nanoparticles, to unlock novel properties not observable in their bulk counterparts.

One notable advancement is the creation of non-rare-earth, red-emitting CaAl₁₂O₁₉:Mn⁴⁺ nanofiber phosphors. researchgate.net These have been successfully prepared using an electrospinning technique followed by an annealing process. The precursor fibers, with an average diameter of 5 μm, are transformed into crystalline nanofibers upon high-temperature annealing. The photoluminescence and crystalline properties are highly dependent on the concentration of the manganese (Mn⁴⁺) dopant and the annealing temperature. researchgate.net Under ultraviolet and blue light, these nanofiber phosphors exhibit a strong characteristic red emission at 655 nm, which is significantly enhanced compared to materials prepared by conventional solid-state reactions due to optimized morphology, improved crystallinity, and higher phase purity. researchgate.net

The development of nanostructured materials often involves precise control over processing parameters to achieve desired characteristics. In related calcium-based ceramic systems, such as calcium phosphate (B84403) cements (CPCs), the nanostructure is critical for performance. For instance, the hydrolysis of α-tricalcium phosphate precursors leads to the precipitation of nano-sized hydroxyapatite (B223615) particles, which dictates the material's setting and mechanical strength. mdpi.com This highlights a general principle in ceramic science: nanostructuring is a powerful tool for tailoring material properties, a concept being actively applied to this compound to develop advanced functional materials.

Table 1: Properties of Nanostructured CaAl₁₂O₁₉ Phosphors

Nanostructure FormDopantKey PropertyObservationReference
NanofiberMn⁴⁺PhotoluminescenceStrong red emission at 655 nm under UV/blue light excitation. researchgate.net researchgate.net
NanofiberMn⁴⁺Luminescence IntensityEnhanced photoluminescence intensity compared to bulk materials from solid-state reactions. researchgate.net researchgate.net

Exploration of Novel and Sustainable Synthesis Routes

Traditional synthesis of this compound typically involves high-temperature solid-state reactions, which are energy-intensive. researchgate.net Current research is focused on developing novel and more sustainable synthesis methods that are more energy-efficient and provide better control over the final product's properties.

Several promising routes have emerged:

Sol-Gel Auto Combustion: This method allows for the synthesis of CaAl₁₂O₁₉ at significantly lower temperatures than conventional processes. Phase formation has been achieved at 1200°C, whereas traditional methods often require temperatures above 1600°C. tandfonline.com The process involves creating a homogenous solution (sol) of precursors which is then heated to undergo self-sustaining combustion, yielding a fine, homogenous powder.

Combustion Route: Using fuels like urea (B33335), researchers have prepared CaAl₁₂O₁₉ powders activated with ions such as Terbium (Tb) and Iron (Fe). researchgate.net This method is known for its simplicity, speed, and ability to produce crystalline powders directly.

Reverse Micelle Process: This technique has been reported for the synthesis of calcium hexaaluminate, offering control over particle size and morphology at the nanoscale. researchgate.net

Liquid-Feed Flame Spray Pyrolysis (LF-FSP): While not yet widely reported for CaAl₁₂O₁₉ specifically, LF-FSP is a versatile technique for producing a wide range of unaggregated nanopowders, including complex oxides like mullite (B73837) (3Al₂O₃·2SiO₂). wikipedia.org It involves combusting a liquid precursor solution in a high-temperature flame, followed by rapid quenching. This process holds potential for the large-scale, continuous synthesis of nanostructured CaAl₁₂O₁₉. wikipedia.org

These methods not only reduce the energy footprint of synthesis but also enable the production of materials with enhanced properties, such as high surface area and controlled morphology, which are crucial for applications in catalysis, phosphors, and advanced composites.

Advanced In-Situ and Operando Characterization Techniques for Dynamic Processes

Understanding the formation mechanisms and dynamic behavior of this compound under operational conditions is crucial for optimizing its synthesis and performance. Advanced characterization techniques that allow for real-time observation are therefore indispensable.

In-Situ Studies: In-situ techniques involve monitoring the material as it undergoes a process, such as heating. For example, in the synthesis of CaAl₁₂O₁₉, intermediate compounds with lower alumina (B75360) content (like CaAl₂O₄ and CaAl₄O₇) are formed with increasing temperature before the final CaAl₁₂O₁₉ phase is achieved. researchgate.net High-temperature X-ray diffraction (XRD) can be used to track these phase transformations in real-time, providing critical insights into the reaction kinetics and pathways.

Operando Characterization: This approach takes in-situ analysis a step further by studying the material while it is actively functioning in a device-like environment. Synchrotron radiation-based techniques are particularly powerful for operando studies, offering high temporal and spatial resolution to probe a material's properties under working conditions. rsc.org For CaAl₁₂O₁₉, this could involve using operando XRD or X-ray absorption spectroscopy to study structural changes in a thermal barrier coating during thermal cycling or to monitor the active sites of a catalyst during a chemical reaction.

While specific operando studies on CaAl₁₂O₁₉ are still an emerging field, the methodologies are well-established for other complex materials like batteries. rsc.org Applying these techniques to this compound will be key to elucidating reaction mechanisms and designing materials with improved durability and efficiency.

Integration of Multi-Scale Modeling with Experimental Research

The complexity of materials like this compound necessitates a synergistic approach combining experimental research with multi-scale computational modeling. This integration allows for a deeper understanding of structure-property relationships, from the atomic to the macroscopic level. cecam.org

Atomistic Modeling: At the most fundamental level, quantum mechanical methods like Density Functional Theory (DFT) can be used to predict crystal structure, electronic properties, and defect energetics. The Materials Project, for instance, provides a computed crystallographic information file for CaAl₁₂O₁₉, detailing its hexagonal space group (P6₃/mmc), atomic positions, and bond lengths. materialsproject.org This data serves as a foundation for higher-scale models.

Molecular Dynamics (MD): MD simulations can model the behavior of thousands of atoms over time, providing insights into dynamic processes like thermal expansion, ion diffusion, and the structure of melts. For example, MD has been used to study the structure of CaO-Al₂O₃-based slag systems, revealing how additives affect the aluminate network. mdpi.com

Continuum Modeling: At the macroscopic scale, methods like Finite Element Analysis (FEA) can predict the mechanical and thermal behavior of bulk components made from CaAl₁₂O₁₉, such as in refractory linings or composite materials.

By bridging these scales, researchers can build comprehensive models that predict material behavior. nih.govnasa.gov For instance, DFT calculations of defect formation energies can inform MD simulations of material degradation, the results of which can then be used to develop continuum models for predicting the lifetime of a component. This integrated approach accelerates the design and discovery of new materials with tailored properties.

Tailoring Defect Structures for Targeted Functional Properties

The ideal crystal structure of this compound provides a baseline for its properties, but intentionally introducing defects—a process known as defect engineering—is a powerful strategy for creating or enhancing specific functionalities.

A primary method of defect engineering is ionic substitution (doping) , where atoms in the original structure are replaced by other elements. This can significantly alter the material's electronic, optical, and magnetic properties.

Luminescence: Doping CaAl₁₂O₁₉ with transition metal or rare-earth ions is a common strategy to create phosphors. For example, substituting a small percentage of Al³⁺ ions with Mn⁴⁺ creates efficient red-emitting phosphors. researchgate.net Similarly, doping with Tb³⁺ results in phosphors with a dominant green emission peak at 544 nm. researchgate.net

Structural Modification and Densification: Substituting the Ca²⁺ ion with a larger ion like Strontium (Sr²⁺) can modify the crystal lattice. Studies on Ca₁₋ₓSrₓAl₁₂O₁₉ have shown that Sr²⁺ substitution leads to an elongation of the 'c' axis of the crystal structure and promotes crystal growth and densification during sintering. tandfonline.com

Magnetic Properties: Introducing magnetic ions like iron can impart magnetic properties. Research on Fe-doped CaAl₁₂O₁₉ has explored its thermodynamic and magnetic characteristics. researchgate.net A naturally occurring analogue, Hibonite-(Fe) ((Fe,Mg)Al₁₂O₁₉), has been discovered in meteorites, demonstrating that Fe²⁺ can replace Ca²⁺, creating a new mineral with distinct characteristics. caltech.edu

By carefully selecting the type and concentration of dopants, researchers can precisely tune the material's properties for specific applications, ranging from solid-state lighting and displays to advanced ceramics and catalysts.

Table 2: Effects of Ionic Substitution in this compound

Substituted IonHost IonResulting Compound/SystemObserved EffectReference
Mn⁴⁺Al³⁺CaAl₁₂O₁₉:Mn⁴⁺Creates red photoluminescence. researchgate.net researchgate.net
Tb³⁺Ca²⁺/Al³⁺CaAl₁₂O₁₉:TbInduces green photoluminescence and thermoluminescence. researchgate.net researchgate.net
Sr²⁺Ca²⁺Ca₁₋ₓSrₓAl₁₂O₁₉Elongates crystal 'c' axis, improves densification. tandfonline.com tandfonline.com
Fe²⁺/Fe³⁺Ca²⁺/Al³⁺CaAl₁₂O₁₉:Fe / Hibonite-(Fe)Induces magnetic properties; forms new mineral phase. researchgate.netcaltech.edu researchgate.netcaltech.edu

Q & A

Q. What methodologies enable in situ monitoring of this compound degradation under environmental conditions?

  • Methodological Answer : Deploy quartz crystal microbalance (QCM) systems to track mass changes during exposure to humidity or pollutants. Synchrotron-based X-ray tomography captures 3D structural evolution. Combine Raman spectroscopy with chemometric analysis (e.g., PCA) to detect degradation intermediates. Long-term aging studies should use accelerated testing protocols (e.g., ISO 4892 for UV exposure) .

Key Considerations for Data Reporting

  • Data Tables : Include raw experimental parameters (e.g., synthesis conditions, instrument settings) and processed data (e.g., crystallographic coordinates, statistical outputs).
  • Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in literature data .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.